molecular formula C12H20N4 B1451685 1-[2-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine CAS No. 870067-05-3

1-[2-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine

Cat. No. B1451685
M. Wt: 220.31 g/mol
InChI Key: WXDZAGRKJZVCQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[2-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine” is a chemical compound with the molecular formula C12H20N4 . It has a molecular weight of 220.31 . The compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “1-[2-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine” consists of a pyridine ring attached to a 1,4-diazepane ring via a methanamine bridge . The 1,4-diazepane ring also has a methyl group attached to it .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.081±0.06 g/cm3 and a predicted boiling point of 378.1±42.0 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • 1-[2-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine and similar compounds have been synthesized for various research purposes. For instance, Hicks et al. (1984) developed an efficient synthesis of a related compound, 4-(2-chlorophenyl)-1, 6-dihydro-1, 3, 9-trimethylimidazo[1, 2-a]pyrazolo-[4,3-f] [1,4]diazepine-9-14C, starting with acetyl-1-14C chloride (Hicks, Huang, Goel, & Butler, 1984). Similarly, Becerra et al. (2021) reported the ambient-temperature synthesis of a related compound, (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine (Becerra, Cobo, & Castillo, 2021).

Biomedical Applications

  • Compounds similar to 1-[2-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine have been explored for their potential biomedical applications. For example, Pandey and Srivastava (2011) synthesized a series of novel schiff bases of 3-aminomethyl pyridine and screened them for anticonvulsant activity (Pandey & Srivastava, 2011). Additionally, Basu et al. (2014) synthesized Iron(III) complexes with similar compounds for cellular imaging and photocytotoxicity in red light (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).

Chemical Transformations and Catalysis

  • Research has also focused on the chemical transformations and catalytic applications of related compounds. Red'kin et al. (2012) studied the desulfurization of pyrido[3′,2′:4,5]thieno-[2,3-f]pyrrolo[1,2-a][1,4]diazepines, which are structurally related (Red'kin, Stroganova, Vasilin, & Krapivin, 2012). Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and explored their catalytic applications (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).

Future Directions

The future directions for the use of “1-[2-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine” are not clear from the available information. It’s currently used for research purposes , and further studies could reveal more potential applications.

properties

IUPAC Name

[2-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-15-6-3-7-16(9-8-15)12-11(10-13)4-2-5-14-12/h2,4-5H,3,6-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDZAGRKJZVCQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=C(C=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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